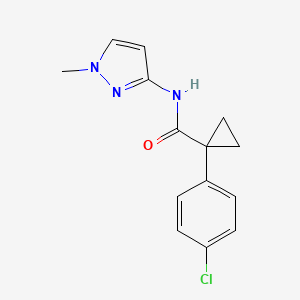
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as CPPC and has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In
Mecanismo De Acción
CPPC exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that play a critical role in cancer cell growth, inflammation, and pain signaling pathways. Specifically, CPPC has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation and pain. Additionally, CPPC has been found to inhibit the activity of AKT, a protein that plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
CPPC has been found to have several biochemical and physiological effects. In cancer cells, CPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. In inflammation and pain management, CPPC has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit COX-2 activity, and reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPC has several advantages as a research tool, including its ease of synthesis, low toxicity, and high specificity for its target enzymes and proteins. However, CPPC also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on CPPC. One promising avenue is the development of CPPC-based anticancer drugs. Another area of interest is the exploration of CPPC's potential as an anti-inflammatory and analgesic agent. Additionally, future research could focus on optimizing CPPC's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, there is a need for further research to elucidate CPPC's mechanism of action and identify potential off-target effects.
Métodos De Síntesis
CPPC can be synthesized using a straightforward process that involves the reaction of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid with 1-methyl-3-pyrazolylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting CPPC product can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
CPPC has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In cancer treatment, CPPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In inflammation and pain management, CPPC has been found to have anti-inflammatory and analgesic effects, making it a potential alternative to traditional pain medications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-9-6-12(17-18)16-13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJFOCEQFKFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

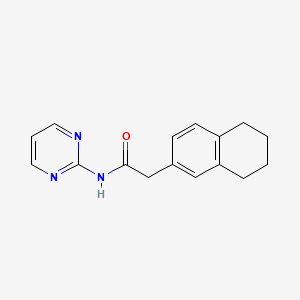
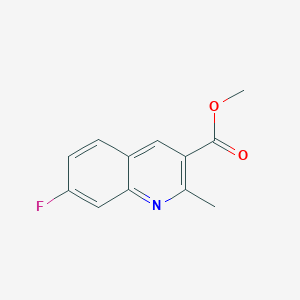
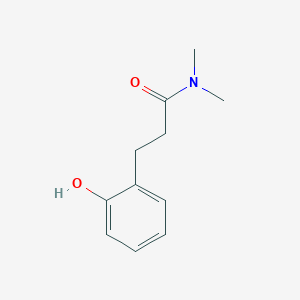
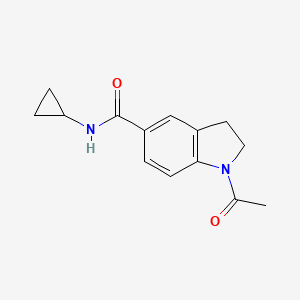
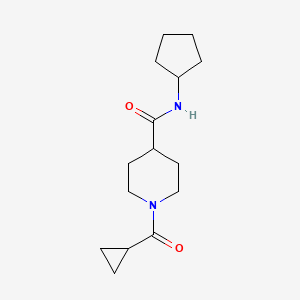
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
